N-(6-CHLORO-2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)NAPHTHALENE-2-CARBOXAMIDE
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Overview
Description
N-(6-CHLORO-2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)NAPHTHALENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzotriazole derivatives. This compound is characterized by the presence of a benzotriazole ring, a phenyl group, a chloro substituent, and a naphthamide moiety. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-CHLORO-2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)NAPHTHALENE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Benzotriazole Core: The benzotriazole core can be synthesized by the reaction of o-phenylenediamine with nitrous acid, resulting in the formation of 1H-benzotriazole.
Chlorination: The benzotriazole core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.
Phenylation: The chlorinated benzotriazole is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the phenyl group.
Naphthamide Formation: Finally, the resulting intermediate is reacted with 2-naphthoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6-CHLORO-2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)NAPHTHALENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chloro substituent.
Scientific Research Applications
N-(6-CHLORO-2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)NAPHTHALENE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
Mechanism of Action
The mechanism of action of N-(6-CHLORO-2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)NAPHTHALENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and biological context. For example, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with essential cellular processes.
Comparison with Similar Compounds
N-(6-CHLORO-2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)NAPHTHALENE-2-CARBOXAMIDE can be compared with other benzotriazole derivatives, such as:
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-furamide: Similar structure but with a furan ring instead of a naphthamide moiety.
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2,2-dimethylpropanamide: Similar structure but with a dimethylpropanamide group instead of a naphthamide moiety.
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1-benzofuran-2-carboxamide: Similar structure but with a benzofuran ring instead of a naphthamide moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H15ClN4O |
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Molecular Weight |
398.8 g/mol |
IUPAC Name |
N-(6-chloro-2-phenylbenzotriazol-5-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C23H15ClN4O/c24-19-13-21-22(27-28(26-21)18-8-2-1-3-9-18)14-20(19)25-23(29)17-11-10-15-6-4-5-7-16(15)12-17/h1-14H,(H,25,29) |
InChI Key |
BPGWMCAZDOLPQO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC5=CC=CC=C5C=C4 |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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